molecular formula C17H14N6OS B2667042 11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797893-29-8

11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2667042
CAS No.: 1797893-29-8
M. Wt: 350.4
InChI Key: ZPJSEHCEYDQGSD-UHFFFAOYSA-N
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Description

“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene” is a complex organic compound that features a benzothiadiazole moiety and a tetraazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” would likely involve multiple steps, including the formation of the benzothiadiazole ring and the construction of the tetraazatricyclo framework. Typical reaction conditions might include:

    Formation of Benzothiadiazole: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Construction of Tetraazatricyclo Framework: This might require a series of cyclization and condensation reactions, possibly under high temperature and pressure.

Industrial Production Methods

Industrial production of such a compound would necessitate optimization of the synthetic route to ensure high yield and purity. This could involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but could include the use of strong acids or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” would depend on its specific application. For example:

    Biological Activity: It might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Chemical Reactivity: The compound’s reactivity could be influenced by the electronic properties of the benzothiadiazole and tetraazatricyclo moieties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole moiety, which are known for their electronic properties.

    Tetraazatricyclo Compounds: Molecules with similar tetraazatricyclo frameworks, which may exhibit unique chemical reactivity.

Uniqueness

“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” is unique due to the combination of the benzothiadiazole and tetraazatricyclo structures, which could confer distinct electronic and steric properties, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-10-6-16-18-8-12-9-22(5-4-15(12)23(16)19-10)17(24)11-2-3-13-14(7-11)21-25-20-13/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJSEHCEYDQGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=NSN=C5C=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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